Methyl 2-amino-3-chloro-4-fluorobenzoate
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Overview
Description
Methyl 2-amino-3-chloro-4-fluorobenzoate: is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of Methyl 2-amino-3-chloro-4-fluorobenzoate can be achieved through the amination of Methyl 2-chloro-4-fluorobenzoate. This reaction typically involves the use of ammonia or an amine under suitable conditions.
Esterification: Another method involves the esterification of 2-amino-3-chloro-4-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-amino-3-chloro-4-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: The primary oxidation product is Methyl 2-nitro-3-chloro-4-fluorobenzoate.
Reduction Products: The primary reduction product is this compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 2-amino-3-chloro-4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to understand the interactions of substituted benzoates with biological systems.
Medicine:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-4-fluorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Methyl 2-amino-3-fluorobenzoate: Similar structure but lacks the chloro group.
Methyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.
Methyl 2-chloro-4-fluorobenzoate: Lacks the amino group.
Uniqueness: Methyl 2-amino-3-chloro-4-fluorobenzoate is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
Methyl 2-amino-3-chloro-4-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate ester structure with specific functional groups that influence its biological activity. The presence of an amino group facilitates hydrogen bonding, while the chloro and fluoro substituents enhance hydrophobic interactions, making it a candidate for various biochemical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino, chloro, and fluoro groups can engage in binding interactions with enzymes and receptors, modulating biological pathways. Such interactions are crucial for its potential therapeutic effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial DNA replication, such as gyrase and topoisomerase IV. These enzymes are critical targets in the treatment of bacterial infections .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, particularly in relation to its ability to modulate immune responses .
Research Findings
A summary of key findings from recent studies is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against common pathogens such as E. coli and Pseudomonas aeruginosa. Results indicated that the compound demonstrated promising antibacterial activity, suggesting its potential use in treating resistant bacterial infections .
- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with bacterial gyrase and topoisomerase IV. The results showed that modifications to the compound's structure could enhance its inhibitory potency, highlighting the importance of structure-activity relationships in drug design .
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-amino-3-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 |
InChI Key |
CLSBXKLWDMVTCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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